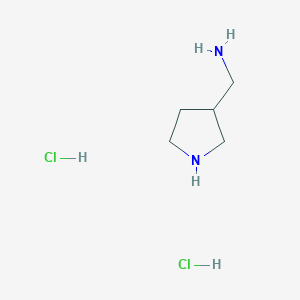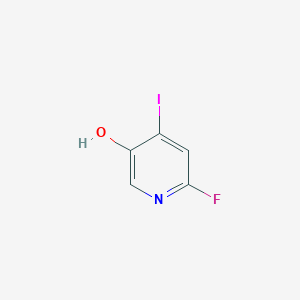
(2S)-2-(dimethylamino)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-(dimethylamino)propanamide hydrochloride” is a chemical compound that falls under the category of amides. It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound could involve various methods. For instance, one method involves the use of a catalyst for the acylation of inert alcohols and phenols under base-free conditions . Another method involves the hydrosilylative reduction of various primary amides to amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy . The compound’s molecular formula is C8H17N3·HCl .Chemical Reactions Analysis
Amides like “(2S)-2-(dimethylamino)propanamide hydrochloride” can undergo various chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid . They can also react with aldehydes and ketones to give gem-diamines and enamines .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)propanamide hydrochloride involves the reaction of (S)-2-chloropropionitrile with dimethylamine followed by hydrolysis of the resulting nitrile to form the amide. The amide is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(S)-2-chloropropionitrile", "dimethylamine", "hydrochloric acid", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: React (S)-2-chloropropionitrile with excess dimethylamine in an organic solvent at room temperature to form (S)-2-(dimethylamino)propanenitrile.", "Step 2: Add sodium hydroxide to the reaction mixture to hydrolyze the nitrile to form (S)-2-(dimethylamino)propanamide.", "Step 3: Acidify the reaction mixture with hydrochloric acid to form (2S)-2-(dimethylamino)propanamide hydrochloride.", "Step 4: Isolate the product by filtration or precipitation and wash with water and organic solvents." ] } | |
CAS RN |
486414-38-4 |
Product Name |
(2S)-2-(dimethylamino)propanamide hydrochloride |
Molecular Formula |
C5H13ClN2O |
Molecular Weight |
152.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




